Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)10-7-12(9-5-3-2-4-6-9)16-13(17)11(10)8-15/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKQVUCWKSXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate typically involves the following steps:
Condensation Reaction: The starting materials, such as a suitable pyridine derivative and a phenyl-containing compound, are subjected to a condensation reaction.
Oxidation: The intermediate product undergoes oxidation to introduce the oxo group at the 2-position of the pyridine ring.
Cyano Group Introduction: The cyano group is introduced at the 3-position through a cyanoation reaction.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Different oxidized forms of the compound.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with various functional groups introduced at different positions on the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as a precursor for drug development. Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and reactivity can be contextualized by comparing it to analogs with variations in substituents, ester groups, or positional isomerism. Below is a detailed analysis supported by experimental and commercial data.
Substituent Variations at Position 6
a) Methyl vs. Phenyl Substituent
- Target Compound : 6-Phenyl group enhances aromatic stacking interactions, increasing lipophilicity (logP ~2.5 estimated).
- Analog: Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 18724-73-7) replaces phenyl with methyl, reducing molecular weight (192.17 g/mol vs. ~233.23 g/mol for the target) and lipophilicity (logP ~1.2). This substitution may decrease membrane permeability but improve aqueous solubility.
b) Trifluoromethyl Substituent
- Analog: Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 1335921-53-3) introduces a strong electron-withdrawing CF₃ group at position 4.
Ester Group Modifications
- Target Compound : Methyl ester (COOCH₃) offers moderate hydrolytic stability.
- Analog: Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate () replaces methyl with ethyl ester (COOCH₂CH₃).
Positional Isomerism of Cyano Group
- Analog: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 853029-95-5) shifts the cyano group to position 5.
Functional Group Replacements
- Analog: 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide () replaces the ester with a carboxamide and adds a mercapto (-SH) group.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic Effects: The 3-cyano group in the target compound withdraws electron density, polarizing the dihydropyridine ring and enhancing reactivity toward nucleophiles at position 4.
- Biological Activity : Phenyl and trifluoromethyl substituents at position 6 correlate with improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitor scaffolds.
- Synthetic Utility : Ethyl ester analogs demonstrate slower hydrolysis rates, making them preferable for in vivo studies requiring prolonged stability.
Biological Activity
Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate (often referred to as Methyl CPCC) is a compound belonging to the class of 1,2-dihydropyridines. This article delves into its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate
- CAS Number : 502136-90-5
- Molecular Formula : C14H12N2O3
- Molecular Weight : 256.26 g/mol
Pharmacological Activities
Methyl CPCC exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following table summarizes key pharmacological effects:
The mechanisms underlying the biological activities of Methyl CPCC can be attributed to its interaction with various molecular targets:
- Calcium Channel Blockade : Similar to other dihydropyridine derivatives, Methyl CPCC may act as a blocker of L-type calcium channels, leading to vasodilation and relaxation of smooth muscle tissues .
- Antioxidant Activity : The compound's structure allows it to donate electrons and neutralize free radicals, thus protecting cells from oxidative damage .
- Inhibition of Tumor Growth : Preliminary studies suggest that Methyl CPCC may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticarcinogenic properties .
Case Studies
Several studies have explored the biological activity of Methyl CPCC:
- Vasorelaxation Study :
-
Antimicrobial Efficacy :
- In vitro tests revealed that Methyl CPCC exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.
- Antioxidant Assessment :
Safety Profile
According to the Safety Data Sheet (SDS), Methyl CPCC is classified under several hazard categories:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
